molecular formula C16H14O6 B1649320 3,3',4,4'-Tetrahydroxy-2-methoxychalcone CAS No. 197227-39-7

3,3',4,4'-Tetrahydroxy-2-methoxychalcone

Cat. No. B1649320
M. Wt: 302.28 g/mol
InChI Key: BICPGUILWBQAEY-GORDUTHDSA-N
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Description

3,3',4,4'-Tetrahydroxy-2-methoxychalcone is a flavonoid compound that is naturally found in various plants. It has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 3,3',4,4'-Tetrahydroxy-2-methoxychalcone involves its ability to inhibit various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. It also exhibits its therapeutic properties by modulating various cellular processes such as apoptosis and autophagy.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3',4,4'-Tetrahydroxy-2-methoxychalcone include its ability to scavenge free radicals, reduce inflammation, regulate glucose metabolism, and inhibit cancer cell growth. It has also been found to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 3,3',4,4'-Tetrahydroxy-2-methoxychalcone in lab experiments include its low toxicity, high stability, and availability. However, its limitations include its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For the research on 3,3',4,4'-Tetrahydroxy-2-methoxychalcone include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential use in treating various diseases. It is also important to investigate its pharmacokinetic and pharmacodynamic properties to determine its safety and efficacy in humans.
In conclusion, 3,3',4,4'-Tetrahydroxy-2-methoxychalcone is a promising compound that has potential therapeutic applications. Its anti-inflammatory, antioxidant, anticancer, antidiabetic, and antimicrobial properties make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action, optimize its synthesis method, and determine its safety and efficacy in humans.

Scientific Research Applications

3,3',4,4'-Tetrahydroxy-2-methoxychalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, antidiabetic, and antimicrobial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-22-16-9(3-7-13(19)15(16)21)2-5-11(17)10-4-6-12(18)14(20)8-10/h2-8,18-21H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPGUILWBQAEY-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140078
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,3',4,4'-Tetrahydroxy-2-methoxychalcone

CAS RN

197227-39-7
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197227-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 °C
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RSR Mahrous, HM Fathy, RS Ibrahim - South African Journal of Botany, 2023 - Elsevier
Glycyrrhiza glabra L. roots are rich source of phytoconstituents for treatment of diverse illness. In this study, bioassay-guided fractionation of liquorice extract for tracing xanthine oxidase …
Number of citations: 0 www.sciencedirect.com
RS Ibrahim, RSR Mahrous, RMA El-Khair, SA Ross… - RSC …, 2021 - pubs.rsc.org
Selective factor Xa inhibitors effectively block coagulation cascade with a broader therapeutic window than multitargeted anticoagulants. They have evolved as a crucial part of …
Number of citations: 9 pubs.rsc.org
RS Ibrahim, RSR Mahrous, RM Abu EL-Khair, SA Ross - 2021 - egrove.olemiss.edu
Selective factor Xa inhibitors effectively block coagulation cascade with a broader therapeutic window than multitargeted anticoagulants. They have evolved as a crucial part of …
Number of citations: 0 egrove.olemiss.edu
DNH Tam, EM Mostafa, VL Tu… - Chemical Biology & …, 2020 - Wiley Online Library
Losing weight has significant impact on chronic disease management. Orlistat, a lipase inhibitor, has alternative effect for weight controlling. To find more candidates, we conducted a …
Number of citations: 9 onlinelibrary.wiley.com
Z Nowakowska - European journal of medicinal chemistry, 2007 - Elsevier
Chalcones, considered as the precursors of flavonoids and isoflavonoids, are abundant in edible plants, and have also been shown to display a diverse array of pharmacological …
Number of citations: 437 www.sciencedirect.com
DNH Tam, EM Mostafa, VL Tu, AI Rashidy… - academia.edu
Losing weight has significant impact on chronic disease management. Orlistat, a lipase inhibitor, has alternative effect for weight controlling. To find more candidates, we conducted a …
Number of citations: 0 www.academia.edu
C Yang, F Li, L Wang, W He, B Chen… - Chemistry of Natural …, 2016 - Springer
Glycyrrhiza uralensis (GU), a member of the Leguminosae family, is a traditional medicinal herb grown in various parts of the world [1]. This plant has long been used to treat fever, liver …
Number of citations: 2 link.springer.com
M Rudrapal, J Khan, AAB Dukhyil, RMII Alarousy… - Molecules, 2021 - mdpi.com
Chalcones are secondary metabolites belonging to the flavonoid (C 6 -C 3 -C 6 system) family that are ubiquitous in edible and medicinal plants, and they are bioprecursors of plant …
Number of citations: 67 www.mdpi.com
G Singh, S Suresh, VK Bayineni… - Int. J. Pharm. Pharm …, 2015 - researchgate.net
Obesity and its related disorders have become a major concern across the world. However, there are only few medications for treating obesity. Reducing the fat absorption through the …
Number of citations: 47 www.researchgate.net
IM Al-Masri - Jordan J. Pharm. Sci, 2013 - platform.almanhal.com
In order to develop safe and effective lipid lowering drug that affecting the absorption of dietary lipids, the pancreatic lipase inhibitory effect of papaverine alkaloid was probed. The …
Number of citations: 10 platform.almanhal.com

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